molecular formula C10H11Br B3419057 Trans-(2-(bromomethyl)cyclopropyl)benzene CAS No. 135911-95-4

Trans-(2-(bromomethyl)cyclopropyl)benzene

Cat. No. B3419057
CAS RN: 135911-95-4
M. Wt: 211.10 g/mol
InChI Key: QYDBZVRKADDLFQ-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process gives products in excellent yields within about 3 seconds .


Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .


Physical And Chemical Properties Analysis

Trans-(2-(bromomethyl)cyclopropyl)benzene is a cyclopropyl aromatic compound. The general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

Electrophilic Aromatic Bromination

This compound can be used in the study of electrophilic aromatic bromination of benzenes . The bromination process is a significant topic in the field of organic chemistry, and this compound can be used to explore the kinetics and energetics of a series of ring-opening reactions .

Photochemical Benzylic Bromination

Trans-(2-(bromomethyl)cyclopropyl)benzene can be used in photochemical benzylic brominations . This process involves the use of a bromine generator in continuous flow mode, which enables efficient mass utilization by HBr recycling .

Synthesis of Pharmaceuticals

The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Synthesis of Pesticides

Similarly, these α-brominated products are also used in the production of pesticides . The bromination reaction of carbonyl compounds plays a significant role in this process .

Synthesis of Other Chemicals

Apart from pharmaceuticals and pesticides, α-brominated products derived from bromoacetophenone also find extensive applications in the production of other chemicals .

Reactions at the Benzylic Position

Reactions that occur at the benzylic position are very important for synthesis problems . Trans-(2-(bromomethyl)cyclopropyl)benzene can be used to study these reactions, particularly the free radical bromination of alkyl benzenes .

Mechanism of Action

While the exact mechanism of action for Trans-(2-(bromomethyl)cyclopropyl)benzene is not specified in the search results, a general mechanism for similar compounds involves the reverse of electrophilic addition, called E1 elimination .

properties

IUPAC Name

[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDBZVRKADDLFQ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-(2-(bromomethyl)cyclopropyl)benzene

CAS RN

135911-95-4
Record name rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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